molecular formula C13H9IN2 B187272 6-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-63-6

6-Iodo-2-phenylimidazo[1,2-a]pyridine

Cat. No. B187272
CAS RN: 61982-63-6
M. Wt: 320.13 g/mol
InChI Key: QJBHTNVCHGXHAB-UHFFFAOYSA-N
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Description

“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9IN2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “6-Iodo-2-phenylimidazo[1,2-a]pyridine”, has been carried out using various methods. One of the most common methods involves the condensation of 2-aminopyridines with α-halogenoketones . This method has been continually modified and improved, with recent developments focusing on environmentally friendly, metal-free direct formation .


Molecular Structure Analysis

The molecular structure of “6-Iodo-2-phenylimidazo[1,2-a]pyridine” can be represented by the SMILES string IC(C=CC1=N2)=CN1C=C2C3=CC=CC=C3 . The InChI representation is 1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H .


Physical And Chemical Properties Analysis

“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a solid substance . The average mass is 320.128 Da and the monoisotopic mass is 319.981018 Da .

Scientific Research Applications

Pharmacological Properties

Imidazo[1,2-a]pyridines, which include derivatives like 6-Iodo-2-phenylimidazo[1,2-a]pyridine, have been shown to possess a broad range of pharmacological properties. These include anti-inflammatory, antiprotozoal, antiviral (including anti-HIV and treatment of hepatitis C), antiulcer, antibacterial, antifungal, and antiherpes activities .

Organic Electronics

Derivatives of 2-phenylimidazo[1,2-a]pyridine have been studied as blue-emitting materials for organic electronics. Their solid-state behavior is influenced by intermolecular π–π stacking which can lead to the creation of J-type aggregates .

Catalysis

Complexes formed between copper salts and imidazo[1,2-a]pyridine derivatives exhibit catalytic activity. For instance, a complex formed with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde showed high catalytic activity in oxidation reactions .

Synthetic Chemistry

Imidazo[1,2-a]pyridines can be synthesized under solvent-free conditions using thermal or microwave heating. This method provides an environmentally friendly approach to producing these compounds .

Safety and Hazards

“6-Iodo-2-phenylimidazo[1,2-a]pyridine” has been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Sensitizer 1 . The precautionary statements include P273, P280, P302 + P352, and P305 + P351 + P338 .

Mechanism of Action

Target of Action

6-Iodo-2-phenylimidazo[1,2-a]pyridine is a compound that has been studied as a blue-emitting material . The primary targets of this compound are the chromophores to which it is linked . These chromophores play a crucial role in determining the optical and electrochemical properties of the compound .

Mode of Action

The compound interacts with its targets through intramolecular charge transfer from the donor to the imidazopyridine acceptor in the excited state . This interaction results in a shift in absorption and emission, with C2 substituted dyes exhibiting red-shifted absorption and emission compared to their positional analogues containing donors in the C6-position of imidazopyridine .

Biochemical Pathways

The compound’s ability to affect the optical properties of chromophores suggests it may influence pathways related to light absorption and emission .

Pharmacokinetics

A related compound, 18f-labeled 6-iodo-2-(4’-n,n-dimethylamino)phenylimidazo[1,2-a]pyridine, has been studied for its potential as a radioligand for beta-amyloid in alzheimer’s disease . This compound showed high uptake in the brain after intravenous injection, suggesting good bioavailability .

Result of Action

The primary result of the action of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is the emission of blue light . This makes it a promising candidate for use in optoelectronic applications, particularly in full-colour flat panel displays .

Action Environment

The action of 6-Iodo-2-phenylimidazo[1,2-a]pyridine is influenced by environmental factors. For instance, the compound exhibits positive solvatochromism, suggesting that its optical properties can be influenced by the polarity of the solvent .

properties

IUPAC Name

6-iodo-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBHTNVCHGXHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358604
Record name 6-iodo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-phenylimidazo[1,2-a]pyridine

CAS RN

61982-63-6
Record name 6-iodo-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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